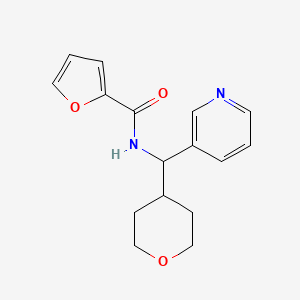
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide” is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of pyrazoles in the presence of trifluoroacetic acid . More specific synthesis methods for similar compounds have been reported, involving the condensation of benzyl 2-chloro-4-trifluoromethylpyrimidine-5-carboxylate and aniline .Molecular Structure Analysis
The molecular structure of this compound is complex. It involves a pyridine ring attached to a tetrahydro-2H-pyran ring via a methylene bridge. The pyridine ring is also attached to a furan-2-carboxamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. One possible reaction pathway is the oxa-6π-electrocyclization of dienones, also known as the 1-oxatriene pathway . Other reactions may involve the selective cleavage of the endocyclic cyclopropane bond .科学的研究の応用
Amplification of Antibiotics
The compound has shown promise in enhancing the activity of antibiotics. Specifically, derivatives of this compound have been utilized to amplify the effects of phleomycin against Escherichia coli, showcasing its potential in augmenting antibiotic efficacy (Brown & Cowden, 1982).
Synthesis of Heterocyclic Compounds
The compound plays a role in the synthesis of various heterocyclic compounds. For instance, it's involved in the synthesis of carboxamide ligands containing thioether donor sites, indicating its importance in creating complex chemical structures (Meghdadi, Mirkhani, & Ford, 2012).
Formation of Fused Ring Systems
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide is integral in forming fused ring systems, a process crucial in drug development and the synthesis of novel organic compounds. This process involves intramolecular cyclization to create target fused ring systems, further expanding its utility in chemical synthesis (Ergun et al., 2014).
Antiprotozoal Agents
Derivatives of this compound have been synthesized as antiprotozoal agents, showing promising results against diseases like trypanosomiasis and malaria. This highlights its potential in medical applications, particularly in developing treatments for protozoal infections (Ismail et al., 2004).
Discovery of Selective Inhibitors
The compound has contributed to the discovery of novel, selective inhibitors for specific enzymes, demonstrating its role in therapeutic drug discovery. For instance, it has been part of the development of potent inhibitors for the ATM kinase, indicating its potential in treating diseases related to DNA damage response pathways (Degorce et al., 2016).
Safety and Hazards
将来の方向性
The compound has been shown to potentiate the efficacy of approved drugs like irinotecan and olaparib in disease-relevant mouse models and is currently undergoing clinical evaluation with these agents . This suggests that it may have potential for future development as a therapeutic agent, particularly in the treatment of cognitive disorders .
作用機序
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to summarize the biochemical pathways that this compound might affect .
Result of Action
The molecular and cellular effects of N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-2-carboxamide’s action are currently unknown .
特性
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(14-4-2-8-21-14)18-15(12-5-9-20-10-6-12)13-3-1-7-17-11-13/h1-4,7-8,11-12,15H,5-6,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFAFGLJYRIROX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2826418.png)
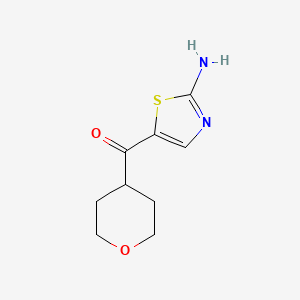
![6-ethyl 3-methyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826420.png)
![3-(4-Chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2826423.png)
![4-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}butanoic acid](/img/structure/B2826425.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2826426.png)
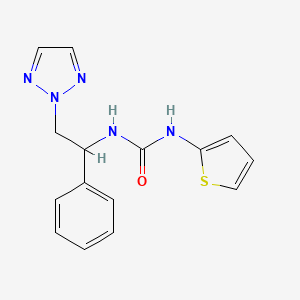
![3-Methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2826429.png)
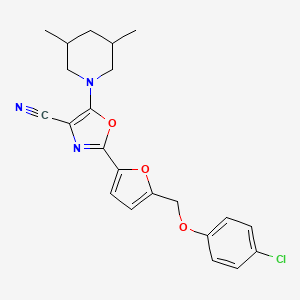
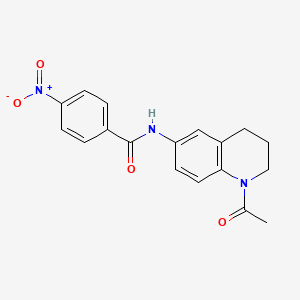
![5-Acetyl-6-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B2826434.png)
![5-(2-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole](/img/structure/B2826436.png)